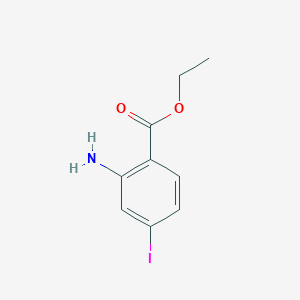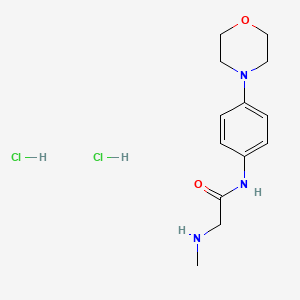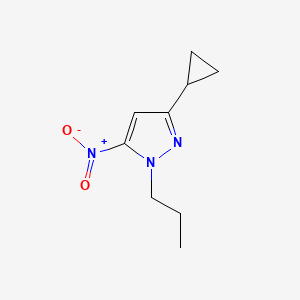![molecular formula C11H12N2O7 B3216914 L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- CAS No. 117336-49-9](/img/structure/B3216914.png)
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-
Descripción general
Descripción
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is a derivative of the amino acid L-serine. This compound is characterized by the presence of a 4-nitrophenylmethoxycarbonyl group attached to the amino group of L-serine. It is often used in organic synthesis and biochemical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- typically involves the protection of the amino group of L-serine. One common method is the reaction of L-serine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrophenylmethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
Hydrolysis: L-serine and 4-nitrophenylmethanol.
Reduction: L-serine derivative with an amino group.
Substitution: L-serine derivative with a new functional group.
Aplicaciones Científicas De Investigación
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential neuroprotective effects and role in metabolic pathways.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- involves its role as a protecting group. It temporarily blocks the amino group of L-serine, allowing selective reactions to occur at other functional groups. This selective protection is crucial in multi-step organic syntheses and peptide assembly .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-serine: Another protecting group derivative of L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-L-serine: L-serine derivative with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- is unique due to the presence of the 4-nitrophenyl group, which provides distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(10(15)16)12-11(17)20-6-7-1-3-8(4-2-7)13(18)19/h1-4,9,14H,5-6H2,(H,12,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYFWOONBQNDD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CO)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CO)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216835.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216868.png)








![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216932.png)
